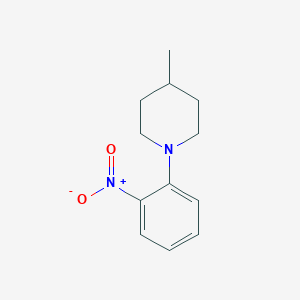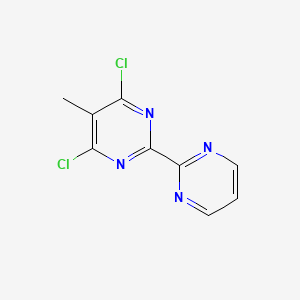
N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP belongs to the class of pyrazole carboxamides and is known to have potent analgesic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Anti-Angiogenic Activity
N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide and its derivatives have demonstrated anti-angiogenic potential. They interfere with key signaling pathways involved in angiogenesis, including ERK1/2, AKT, and p38MAPK phosphorylation . By inhibiting these pathways, they suppress the formation of new blood vessels, which is crucial in cancer progression and other diseases.
ROS Inhibition
Many synthesized derivatives of this compound effectively block reactive oxygen species (ROS) production. ROS play a role in inflammation and various pathological conditions. By inhibiting ROS, these derivatives may contribute to mitigating oxidative stress-related damage .
Platelet Aggregation Inhibition
The same derivatives also exhibit platelet aggregation inhibition. This property is significant because platelet aggregation contributes to thrombosis and cardiovascular diseases. By preventing platelets from clumping together, these compounds may have therapeutic implications .
Medicinal Chemistry Research
Researchers have explored the medicinal chemistry aspects of N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. Its structural modifications and scaffold variations have led to the discovery of novel agents with diverse biological activities .
Metal-Carbonyl Tracers
In a related context, the compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. This application highlights its potential in chemical research and analytical studies.
Drug Development and Heteroannelated Derivatives
The interesting pharmaceutical and biological activities of pyrazoles make them valuable in drug research and development. Researchers have explored the synthesis of heteroannelated derivatives, including those related to N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. These efforts aim to enhance the compound’s properties and expand its potential applications .
Propiedades
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-20-12-8-18(11-6-2-9(15)3-7-11)17-13(12)14(19)16-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQXXHBOIIHIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B2509884.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)






![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2509901.png)

![N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2509905.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2509907.png)